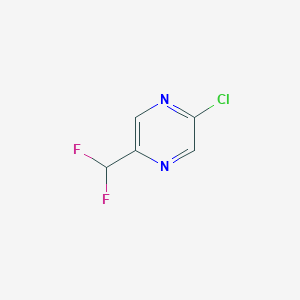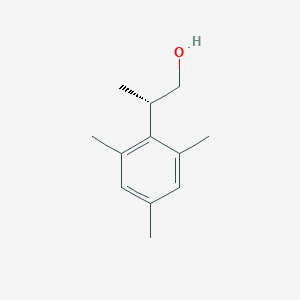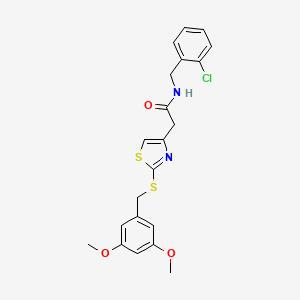![molecular formula C9H15N3OS B2913307 (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine CAS No. 2290821-44-0](/img/structure/B2913307.png)
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with an amine group and a thiadiazole moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate precursors such as thiosemicarbazide with methylating agents under controlled conditions.
Cyclohexane Derivative Preparation: The cyclohexane ring with the desired stereochemistry can be prepared using chiral catalysts or starting from chiral precursors.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the cyclohexane derivative through an ether linkage, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a thiadiazole ring and a cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-11-12-9(14-6)13-8-5-3-2-4-7(8)10/h7-8H,2-5,10H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBCAWKUBUNJY-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2913226.png)
![4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2913227.png)


![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)
![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2913238.png)
![4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile](/img/structure/B2913239.png)


![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

